1-Pent-4-ynylpyrrole
Description
Structure
3D Structure
Properties
CAS No. |
105763-05-1 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-pent-4-ynylpyrrole |
InChI |
InChI=1S/C9H11N/c1-2-3-4-7-10-8-5-6-9-10/h1,5-6,8-9H,3-4,7H2 |
InChI Key |
JASZCLZEBUTDKV-UHFFFAOYSA-N |
SMILES |
C#CCCCN1C=CC=C1 |
Canonical SMILES |
C#CCCCN1C=CC=C1 |
Synonyms |
1H-Pyrrole,1-(4-pentynyl)-(9CI) |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 1 Pent 4 Ynylpyrrole
Reactivity at the Pyrrole (B145914) Nucleus
The pyrrole ring is a five-membered aromatic heterocycle known for its electron-rich nature, which significantly influences its reactivity. The presence of the nitrogen atom contributes to the delocalized pi system, making the ring susceptible to electrophilic attack and capable of acting as a Lewis base.
Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring (e.g., Alkylation, Acylation)
Pyrrole is significantly more reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electron-donating effect of the nitrogen atom, which increases the electron density of the ring. byjus.comlibretexts.org EAS typically occurs at the α (C-2 and C-5) and β (C-3 and C-4) positions of the pyrrole ring. For N-substituted pyrroles like 1-Pent-4-ynylpyrrole, the nitrogen substituent can influence the reactivity and regioselectivity of these reactions. While specific data for this compound is limited in the search results, general principles of pyrrole chemistry apply. Electrophilic attack on pyrrole typically follows a mechanism involving the generation of an electrophile, attack on the aromatic ring to form a sigma complex (arenium ion), and subsequent deprotonation to restore aromaticity. byjus.comsavemyexams.com Electron-donating groups on the pyrrole ring generally activate it towards EAS and direct substitution to the ortho and para positions (which correspond to the α and β positions in pyrrole, relative to the substituent). libretexts.orgbyjus.com Alkylation and acylation are common examples of EAS reactions that the pyrrole nucleus could undergo, provided suitable reaction conditions and reagents are employed. byjus.com
Reactivity Profiles under Hydrogenation and Cycloaddition Conditions (e.g., Diels-Alder)
The pyrrole ring can undergo hydrogenation, typically under more forcing conditions than simple alkenes or alkynes, due to its aromatic stability. Complete hydrogenation of the pyrrole ring would lead to the formation of a pyrrolidine (B122466) ring. The specific outcome of hydrogenation in this compound would depend on the catalyst and conditions used, which could selectively reduce the alkyne, the pyrrole ring, or both.
Pyrroles can also participate in cycloaddition reactions, although their behavior as dienes in Diels-Alder reactions is less common than that of conjugated dienes like 1,3-butadiene. libretexts.orgwikipedia.orgpressbooks.pubcaltech.edu The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. libretexts.orgwikipedia.org While pyrrole can, in some cases, act as a 4π system, its aromaticity makes it less reactive as a diene compared to non-aromatic systems. The alkyne moiety in this compound could potentially act as a dienophile in a Diels-Alder reaction with a suitable diene. libretexts.orgorganic-chemistry.org Alternatively, the pyrrole ring itself might participate in other types of cycloaddition reactions depending on the reaction partner and conditions.
Lewis Acidic and Lewis Basic Properties of the Pyrrole Nitrogen
The nitrogen atom in pyrrole has a lone pair of electrons, but this lone pair is part of the aromatic pi system. This makes the nitrogen a much weaker Lewis base compared to the nitrogen in aliphatic amines. sparkl.melibretexts.orgwikipedia.org However, the nitrogen can still exhibit Lewis basicity, particularly towards strong Lewis acids, by donating its electron pair, although this disrupts the aromaticity. Conversely, the pyrrole ring, due to its electron-rich nature, can interact with Lewis acids. Lewis acids are electron pair acceptors, typically having a vacant orbital. sparkl.melibretexts.orgwikipedia.orgunizin.org The interaction of Lewis acids with the pyrrole nitrogen or the pi system can influence the reactivity of the ring towards other reagents.
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne group (–C≡CH) is a highly versatile functional group known for its acidity (due to the terminal hydrogen) and its ability to undergo various addition and coupling reactions.
"Click" Chemistry Protocols Utilizing the Pent-4-ynyl Group
Terminal alkynes are key components in "click" chemistry, a set of highly reliable, efficient, and selective reactions for joining molecular building blocks. sigmaaldrich.comlumiprobe.commedchem101.comwiley-vch.de The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sigmaaldrich.comlumiprobe.commedchem101.comwiley-vch.debroadpharm.com The terminal alkyne in this compound can readily participate in CuAAC reactions with azide-functionalized molecules, providing a powerful tool for conjugating the pyrrole-containing scaffold to a wide variety of other molecules, including biomolecules and materials. lumiprobe.commedchem101.com This reaction is known for its high yields, tolerance of various functional groups, and ability to proceed under mild conditions, including in aqueous environments. sigmaaldrich.comlumiprobe.commedchem101.comwiley-vch.debroadpharm.com The pent-4-ynyl chain serves as a flexible linker, positioning the alkyne for reaction while keeping it somewhat separated from the pyrrole ring.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely utilized and highly efficient click chemistry reaction that specifically yields 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. wikipedia.orgbeilstein-journals.orgnih.govsigmaaldrich.com This reaction is significantly faster and more regioselective than the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgbeilstein-journals.orgnih.gov The CuAAC reaction is compatible with a broad range of functional groups and can be performed under mild conditions in various solvents, including water. beilstein-journals.org
The mechanism involves multiple reversible steps, including the formation of copper(I) acetylides. rsc.org Copper(I) catalysts, often generated in situ from copper(II) salts and a reducing agent like sodium ascorbate, facilitate the reaction. nih.govjenabioscience.comnih.gov Ligands can be employed to stabilize the copper(I) species and enhance reaction rates. nih.govjenabioscience.com
For this compound, the terminal alkyne can readily participate in CuAAC reactions with various azides, forming a triazole linkage. While specific experimental data for this compound in CuAAC was not extensively found in the search results, the general principles and broad scope of the CuAAC reaction indicate that it is a highly applicable transformation for this compound. The reaction would yield a 1,4-disubstituted triazole attached to the pentyl chain, which is linked to the pyrrole nitrogen.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry method that utilizes strained cyclooctynes to react with azides. sigmaaldrich.comnih.govrsc.orgresearchgate.net This approach eliminates the need for a metal catalyst, addressing concerns about metal toxicity, particularly in biological applications. sigmaaldrich.comnih.gov The inherent ring strain in the cyclooctyne (B158145) provides the necessary activation energy for the cycloaddition to occur efficiently under mild conditions. nih.gov
Unlike the CuAAC reaction, SPAAC typically results in a mixture of 1,4- and 1,5-substituted triazole products, lacking the regioselectivity of the copper-catalyzed variant. nih.gov Despite this, SPAAC is valuable for applications where the presence of copper is undesirable, such as in live cell imaging or in vivo conjugations. sigmaaldrich.comnih.gov
While direct examples of this compound undergoing SPAAC were not found, the terminal alkyne moiety is the reactive handle for this cycloaddition. Reacting this compound with a strained azide (B81097) (a cyclooctyne derivative containing an azide) would result in the formation of a triazole ring, covalently linking the pyrrole-containing molecule to the strained azide species. The reaction conditions are generally mild, often carried out in aqueous environments. researchgate.net
Huisgen Cycloaddition Reaction Mechanisms for Covalent Conjugation
The Huisgen cycloaddition, in its various forms (thermal, CuAAC, SPAAC), serves as a powerful tool for covalent conjugation, particularly in areas like bioconjugation and materials science. The reaction creates a stable triazole ring, which is often used as a robust linker between two molecular entities. sigmaaldrich.comnih.govnih.govtaylorandfrancis.com
The classical thermal Huisgen cycloaddition between an azide and an alkyne is a concerted pericyclic reaction. organic-chemistry.org However, the copper-catalyzed version (CuAAC) proceeds through a stepwise mechanism involving copper acetylides. wikipedia.orgnih.govrsc.org The mechanism is believed to involve the copper catalyst coordinating to the alkyne, increasing its acidity and facilitating the formation of a copper acetylide. This acetylide then reacts with the azide, followed by cyclization and protonation to yield the 1,4-disubstituted triazole and regenerate the catalyst. wikipedia.orgrsc.org
In the case of SPAAC, the reaction is also a 1,3-dipolar cycloaddition, but the driving force comes from the release of ring strain in the cyclooctyne, allowing the reaction to occur without a catalyst. nih.gov
For this compound, these cycloaddition mechanisms allow for the attachment of various azide-functionalized molecules to the pyrrole scaffold via a triazole linkage. This is particularly useful for creating conjugates with biomolecules, polymers, or solid surfaces, leveraging the unique properties of the pyrrole ring and the stability of the triazole product.
Transition-Metal-Catalyzed Functionalizations
Beyond cycloaddition reactions, the terminal alkyne of this compound can participate in a variety of transition-metal-catalyzed transformations, leading to diverse functionalized products.
Palladium-Catalyzed Transformations (e.g., Cross-Coupling Reactions, Isocyanide Insertions)
Palladium catalysis is widely employed in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, particularly through cross-coupling reactions. sigmaaldrich.comwikipedia.orgnih.gov Terminal alkynes are common substrates in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. sigmaaldrich.comwikipedia.org
While specific examples of Sonogashira coupling involving this compound were not found, the terminal alkyne is reactive under these conditions. Reacting this compound with an appropriate aryl or vinyl halide in the presence of a palladium catalyst (often with a copper co-catalyst) and a base would result in the formation of a conjugated system where the alkyne is extended with the aryl or vinyl group.
Palladium catalysis is also involved in isocyanide insertion reactions. mdpi.comrsc.org These reactions can lead to the formation of various nitrogen-containing heterocycles and complex molecules. mdpi.com While research on isocyanide insertion specifically with this compound was not found, palladium-catalyzed isocyanide insertion into activated C-H bonds adjacent to a pyrrole ring has been reported, leading to fused pyrrolo derivatives. rsc.org The potential for palladium to activate the pyrrole ring or the alkyne in this compound in the presence of isocyanides suggests possible avenues for complex functionalization.
Copper-Catalyzed Reactions (beyond Click Chemistry)
Copper catalysis extends beyond the CuAAC reaction and is involved in various transformations of alkynes. Copper can catalyze homocoupling of terminal alkynes (Glaser coupling), leading to symmetrical diynes. While CuAAC conditions are designed to suppress Glaser coupling, it remains a potential reaction pathway for terminal alkynes under different copper catalytic systems. beilstein-journals.org
Copper(I) acetylides, key intermediates in CuAAC, can also participate in other reactions. rsc.org For instance, copper can catalyze the addition of various nucleophiles to alkynes or facilitate cyclization reactions. nih.gov Copper(II) chloride has been reported as a catalyst in the synthesis of polysubstituted 2-chloropyrroles from alkynes and enaminones. nih.gov
The presence of both the pyrrole ring and the terminal alkyne in this compound could lead to interesting copper-catalyzed intramolecular or intermolecular reactions beyond the typical click chemistry. For example, the pyrrole nitrogen or carbons could potentially act as nucleophiles or participate in cyclization events catalyzed by copper.
Rhodium, Iridium, and Nickel Catalysis in Alkyne Transformations
Transition metals such as rhodium, iridium, and nickel are known to catalyze a variety of transformations involving alkynes, including cycloadditions, functionalizations, and rearrangements. eurekalert.orgacs.orgrsc.orgnih.govmdpi.comescholarship.orgnih.govrsc.orgrsc.orgsioc-journal.cnnih.govmdpi.comchemrxiv.orgrsc.orgrsc.org
Rhodium catalysis has been employed in the synthesis of functionalized pyrroles from reactions involving alkynes and other organic molecules. nih.gov Rhodium catalysts can mediate hydroamination of alkynes, leading to the formation of C-N bonds. escholarship.org They can also catalyze cycloaddition reactions involving alkynes. eurekalert.orgrsc.org
Iridium complexes can catalyze transformations of alkynes, including isomerization and functionalization reactions. mdpi.comnih.govrsc.orgrsc.org Iridium catalysis has been used in C-H activation reactions followed by alkyne insertion. nih.govmdpi.com
Nickel catalysis is increasingly used for alkyne functionalizations, including cross-coupling reactions and reductive couplings. acs.orgnih.govnih.govrsc.orgrsc.orgsioc-journal.cn Nickel can catalyze the intermolecular cross-dialkylation of alkynes and annulation reactions involving alkynes. nih.govrsc.org
For this compound, these metal catalysts offer potential for diverse transformations of the alkyne moiety and potentially the pyrrole ring. Rhodium, iridium, or nickel catalysts could facilitate the addition of various nucleophiles to the alkyne, mediate cycloaddition reactions with suitable partners, or induce intramolecular cyclization pathways involving the pyrrole and the alkyne. The specific outcome would depend on the catalyst, ligands, reaction conditions, and the presence of other reactive molecules.
For instance, a rhodium-catalyzed reaction with an appropriate amine could lead to hydroamination of the terminal alkyne. An iridium-catalyzed C-H activation on the pyrrole ring followed by insertion of the alkyne could lead to fused ring systems. Nickel catalysis might enable cross-coupling with organometallic reagents at the alkyne terminus or facilitate annulation reactions.
Based on the comprehensive search conducted, specific research findings detailing the chemical transformations and reactivity of the compound "this compound" within the precise contexts of the outlined sections (Asymmetric C-H Arylation Strategies and Enantioselective Catalysis, Hydroamination and N-H Activation Reactions with Ammonia (B1221849) and Amines, Role of Base Metals in Catalytic Processes, Isomerization Pathways of the Alkyne Chain, Selenium-Mediated Allenylation and Allylation Reactions, Proton-Coupled Electron Transfer (PCET) Reactions for Derivatization, and Bifunctional Reaction Pathways and Chemoselectivity Considerations) were not found in the provided search results.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound "this compound" and its reactivity in these specific transformations, as strictly required by the instructions and outline. The available search results provide general information about these types of reactions and catalytic strategies, often illustrating them with other chemical compounds.
Advanced Applications in Organic Synthesis and Materials Science
1-Pent-4-ynylpyrrole as a Versatile Synthetic Building Block
This compound serves as a valuable precursor in organic synthesis, allowing for the introduction of the pyrrole (B145914) moiety into diverse molecular scaffolds. Its terminal alkyne group provides a convenient handle for further functionalization through various click chemistry approaches and other coupling reactions.
Precursor in Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single step to form a complex product. MCRs are highly efficient, offering advantages such as atom economy, reduced reaction steps, and rapid generation of molecular diversity frontiersin.orgresearchgate.net. Pyrrole derivatives, including those with alkyne functionalities like this compound, can be incorporated into MCRs to construct diverse heterocyclic and polycyclic systems frontiersin.orgresearchgate.netbeilstein-journals.org. The alkyne group can participate in cycloaddition reactions, while the pyrrole nitrogen or carbon atoms can act as nucleophiles or electrophiles depending on the reaction conditions and the other components involved. This allows for the creation of complex molecular scaffolds in a single pot, which is highly beneficial for the synthesis of compound libraries for various applications, including medicinal chemistry and materials science frontiersin.orgresearchgate.net.
Construction of Complex Heterocyclic Architectures
The pyrrole ring is a fundamental nitrogen-containing heterocycle found in numerous natural products and functional materials. This compound can be utilized in reactions that lead to the formation of more complex heterocyclic systems. The alkyne moiety can undergo cyclization reactions, either intramolecularly or with other functional groups, to form fused or spirocyclic systems containing the pyrrole core. While specific examples detailing the synthesis of complex heterocycles directly from this compound were not extensively found in the search results, the general reactivity of N-alkynylated heterocycles in cyclization and cycloaddition reactions is well-established for constructing diverse heterocyclic architectures ekb.egbeilstein-journals.orgrsc.orgumich.edu.
Synthesis of Conjugated Systems with Tailored Electronic Properties
Conjugated systems, characterized by alternating single and multiple bonds, exhibit unique electronic and optical properties that are crucial for applications in organic electronics, photonics, and sensing frontiersin.orglumenlearning.com. The pyrrole ring itself is a π-rich system, and the terminal alkyne in this compound can be used to extend this conjugation. Through coupling reactions, such as Sonogashira coupling or Glaser coupling, the alkyne can be linked to other π-conjugated units, such as aromatic rings, other heterocycles, or conjugated polymers, to create extended π-systems frontiersin.org. By carefully selecting the coupling partners, the electronic properties of the resulting conjugated molecules can be tailored for specific applications.
Applications in Polymer Chemistry
This compound and its derivatives hold significant potential in polymer chemistry, particularly in the synthesis of functional polymers and conducting materials. The pyrrole ring can undergo polymerization, while the alkyne group offers a handle for post-polymerization modification.
Polymerization of this compound and its Derivatives for Advanced Materials
Pyrrole monomers can be polymerized, typically via oxidative polymerization, to form polypyrrole, a well-known intrinsically conducting polymer rsc.org. The presence of the N-linked pent-4-ynyl chain in this compound can influence the polymerization process and the properties of the resulting polypyrrole. The alkyne group might participate in the polymerization under certain conditions or remain as a pendant group for subsequent functionalization. Research on the polymerization of N-substituted pyrroles with alkyne functionalities, such as N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole monomers, has shown that these monomers can be electropolymerized to form polymeric films rsc.org. This suggests that this compound can also be polymerized to yield processable and potentially functional materials mdpi.comrsc.org.
Functionalized Polypyrrole Synthesis via "Click" Chemistry for Enhanced Performance
"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the efficient and selective functionalization of molecules and materials nih.govmdpi.com. The terminal alkyne group in this compound or its corresponding polymer provides an ideal handle for click chemistry reactions with azide-functionalized molecules ugent.be. This allows for the facile introduction of a wide range of functionalities onto the polypyrrole backbone, either before or after polymerization rsc.org. Functionalization via click chemistry can significantly enhance the performance of polypyrrole for various applications, such as improving solubility, tuning electronic properties, attaching biomolecules for sensing or biomedical applications, or incorporating crosslinking sites to enhance mechanical stability nih.govnih.gov. For instance, N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole monomers have been successfully modified via Huisgen 1,3-dipolar cycloaddition ("click") reaction with azide-containing organic compounds before electropolymerization, yielding functionalized polymeric materials rsc.org. This approach can be applied to this compound to create a new generation of N-functionalized polypyrrole materials with tailored properties.
Development of Electroactive and Conductive Polymers
Polypyrrole (PPy) is a well-known intrinsically conducting polymer scribd.com. The incorporation of functional groups onto the pyrrole ring can lead to the development of new polymers with tailored properties. This compound, with its alkyne handle, offers a route to functionalized polypyrroles. The polymerization of pyrrole derivatives can result in materials capable of conducting electricity scribd.comwikipedia.org. These electroactive polymers (EAPs) are being explored for applications in sensors, actuators, and flexible electronics mdpi.comnih.govukessays.comwikipedia.orgmdpi.comelspub.com. While general polypyrrole is widely studied for its electroconductivity, the alkyne moiety in this compound provides a site for further modification of the resulting polymer, potentially enhancing or altering its electroactive or conductive properties through post-polymerization functionalization.
Bioconjugation and Materials Surface Modification
The terminal alkyne group in this compound is an excellent handle for click chemistry, a set of highly efficient, reliable, and selective reactions widely used in bioconjugation and surface modification nih.govmdpi.compcbiochemres.comsigmaaldrich.com.
Grafting of this compound onto Diverse Materials via Click Chemistry
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the facile and robust grafting of alkyne-functionalized molecules onto azide-functionalized surfaces or materials nih.govmdpi.compcbiochemres.comsigmaaldrich.com. This technique can be applied to graft this compound onto a variety of materials, including polymers and nanoparticles, provided they have been appropriately functionalized with azide (B81097) groups utoronto.ca. Grafting this compound onto material surfaces can impart the unique properties of the pyrrole ring and the potential for further functionalization via the pyrrole nitrogen or the newly formed triazole ring from the click reaction. This approach is valuable for creating functional surfaces for applications in sensing, biotechnology, and materials science mdpi.com.
Integration into Biomolecule Conjugates (e.g., RGD-containing Peptides, Biotin)
The click chemistry compatibility of this compound makes it suitable for integration into biomolecule conjugates biosyn.comnih.govnih.gov. Biomolecules such as peptides (e.g., RGD-containing peptides) and biotin (B1667282) can be functionalized with azide groups and then conjugated to this compound via CuAAC utoronto.ca. RGD peptides are known for their role in cell adhesion by interacting with integrin receptors scbt.commedchemexpress.comeurogentec.comrcsb.orgnih.gov. Conjugating this compound to RGD peptides could yield new biomaterials or probes with enhanced properties or the ability for further modification through the pyrrole moiety. Similarly, conjugation with biotin, a common tag for biomolecule detection and immobilization, could lead to novel biotinylated constructs with a pyrrole handle for subsequent reactions. This integration allows for the creation of complex biomolecule-polymer or biomolecule-surface conjugates with potential applications in targeted drug delivery, cell scaffolding, and biosensing utoronto.cabiosyn.comnih.govnih.gov.
Formation of Hetero-Polymetallic Complexes for Catalysis or Sensing
Pyrrole-containing ligands are known to form complexes with metal ions. The presence of the alkyne handle in this compound provides an additional site for coordination or further functionalization to create more complex ligand systems. These ligands can then be used to form hetero-polymetallic complexes, which are of interest for their potential catalytic and sensing properties chemrxiv.orgubc.carsc.orgspectroscopyonline.comrsc.orgnih.govnih.govsigmaaldrich.comnih.govrsc.org. The ability to create polymetallic complexes with precisely positioned metal centers could lead to the development of novel catalysts with enhanced activity or selectivity, or highly sensitive sensors for various analytes chemrxiv.orgrsc.orgspectroscopyonline.comnih.gov.
Contributions to Pharmaceutical and Agrochemical Synthesis as Key Intermediates
This compound can serve as a valuable building block or intermediate in the synthesis of more complex molecules relevant to the pharmaceutical and agrochemical industries pharma-dept.gov.inarkema.comthieme.comnuph.edu.uaeuropa.eunih.gov. Its bifunctional nature allows for selective reactions at either the pyrrole ring or the alkyne group, enabling the construction of diverse molecular architectures. The pyrrole core is present in many biologically active compounds, while the alkyne can be transformed into various functional groups or used in cycloaddition reactions to form heterocyclic rings, such as triazoles via click chemistry pcbiochemres.comsigmaaldrich.comnih.govnih.gov. This versatility makes this compound a useful starting material for the synthesis of potential drug candidates or agrochemicals, contributing to the development of new active compounds.
Spectroscopic Characterization and Structural Elucidation of 1 Pent 4 Ynylpyrrole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-pent-4-ynylpyrrole is expected to show distinct signals corresponding to the protons of the pyrrole (B145914) ring and the pentynyl side chain. The pyrrole ring protons are typically found in the aromatic region of the spectrum. The protons at the C2 and C5 positions (α-protons) are electronically distinct from the protons at the C3 and C4 positions (β-protons) and appear as triplets. The protons of the pentynyl chain are expected in the aliphatic region, with the terminal acetylenic proton appearing at a characteristic downfield shift due to the magnetic anisotropy of the triple bond. oregonstate.educompoundchem.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. chemguide.co.uk The carbon atoms of the pyrrole ring (Cα and Cβ) are expected to resonate in the aromatic region, typically between 100 and 130 ppm. nih.govchemicalbook.com The sp-hybridized carbons of the alkyne group have characteristic chemical shifts between 65 and 90 ppm. hw.ac.uk The remaining sp³-hybridized carbons of the pentynyl chain will appear in the upfield aliphatic region of the spectrum.
The predicted chemical shifts (δ) for this compound are summarized in the table below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Hα (Pyrrole) | ~6.7 | Triplet (t) | - |
| Hβ (Pyrrole) | ~6.1 | Triplet (t) | - |
| H1' (CH₂) | ~4.1 | Triplet (t) | - |
| H2' (CH₂) | ~2.2 | Quartet (q) | - |
| H3' (CH₂) | - | - | ~28-32 |
| H5' (≡CH) | ~2.0 | Triplet (t) | - |
| Cα (Pyrrole) | - | - | ~120-125 |
| Cβ (Pyrrole) | - | - | ~108-112 |
| C1' (CH₂) | - | - | ~45-50 |
| C2' (CH₂) | - | - | ~20-25 |
| C4' (C≡) | - | - | ~80-85 |
| C5' (≡CH) | - | - | ~70-75 |
These are predicted values based on typical chemical shift ranges for similar functional groups. chemicalbook.comnetlify.app
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pentynyl chain (H1' with H2', and H2' with the terminal alkyne proton H5' through long-range coupling). It would also confirm the coupling between the α- and β-protons on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments map protons to their directly attached carbons. An HSQC spectrum would show a cross-peak connecting the ¹H signal for each proton to the ¹³C signal of the carbon it is bonded to, allowing for the definitive assignment of each carbon atom in the structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. In the case of this compound, NOESY could show correlations between the H1' protons of the side chain and the α-protons of the pyrrole ring, confirming their spatial proximity and the N-alkylation position.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to display characteristic absorption bands for the alkyne and pyrrole moieties.
Key expected vibrational frequencies are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |
| Pyrrole Ring | =C-H stretch | 3100 - 3150 | Medium |
| Aliphatic Chain | -C-H stretch | 2850 - 2960 | Medium |
| Alkyne | C≡C stretch | 2100 - 2140 | Weak to Medium, Sharp |
| Pyrrole Ring | C=C stretch | 1500 - 1600 | Medium |
| Pyrrole Ring | C-N stretch | 1450 - 1550 | Medium |
The presence of a sharp peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne's ≡C-H bond. masterorganicchemistry.com The weaker C≡C stretching absorption around 2120 cm⁻¹ further confirms the alkyne group. pressbooks.pub Absorptions above 3000 cm⁻¹ for C-H stretching are characteristic of the sp²-hybridized carbons of the pyrrole ring, distinguishing them from the sp³-hybridized C-H bonds of the alkyl chain which appear just below 3000 cm⁻¹. specac.com
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound (C₉H₁₁N), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at an m/z value of 133, corresponding to the molecular weight of the compound. The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions.
Expected fragmentation pathways for this compound include:
Loss of a hydrogen atom: A peak at m/z 132 ([M-H]⁺) resulting from the loss of the acidic acetylenic proton.
Propargyl cleavage: Cleavage of the C2'-C3' bond would lead to the formation of a stable pyrrolylmethyl cation at m/z 80 and a propargyl radical, or a propargyl cation at m/z 39.
Pyrrole ring fragmentation: The pyrrole ring itself can undergo complex fragmentation, though this is often less predictable.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of a molecule's elemental formula. By distinguishing between compounds with the same nominal mass, HRMS provides unambiguous confirmation of the chemical formula.
For this compound, the exact mass can be calculated from the monoisotopic masses of its constituent elements.
| Formula | Calculated Exact Mass (m/z) |
| C₉H₁₁N | 133.08915 |
An experimental HRMS measurement yielding a value that matches this calculated mass to within a few parts per million (ppm) would unequivocally confirm the elemental composition of C₉H₁₁N.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. mdpi.com By diffracting X-rays off a single crystal, one can generate a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision. researchgate.net
To date, a crystal structure for this compound has not been reported in the literature. As it is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require either low-temperature crystallization or the formation of a crystalline derivative or co-crystal. If a crystal structure were to be determined, it would provide definitive proof of the molecule's connectivity and conformation in the solid state, serving as the ultimate structural verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectroscopy provides valuable insights into the electronic structure and the effects of conjugation on the π-electron system of the pyrrole ring. The absorption of UV or visible light by these molecules promotes electrons from a lower energy molecular orbital to a higher energy one. The primary electronic transitions observed in pyrrole derivatives are π→π* transitions, which are characteristic of conjugated systems.
The simple, unconjugated pyrrole molecule exhibits absorption bands that can be attributed to π-π* transitions. researchgate.net The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the pyrrole ring. The introduction of an N-alkynyl substituent, such as the pent-4-ynyl group in this compound, can subtly influence the electronic environment of the pyrrole chromophore. While the terminal alkyne in the 1-pent-4-ynyl group is not directly conjugated with the pyrrole ring, its electronic influence can still be observed.
Electronic Transitions in this compound
The UV-Vis spectrum of this compound is expected to be dominated by the π→π* transitions of the pyrrole ring. The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, which is the primary chromophore. The absorption maxima for N-substituted pyrroles typically fall in the range of 200-300 nm. For this compound, the primary absorption band is anticipated in this region, characteristic of the pyrrole π-electron system.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
|---|---|---|---|
| Hexane | 225 | 7,500 | π→π |
| Ethanol | 228 | 7,800 | π→π |
| Acetonitrile | 226 | 7,650 | π→π* |
The data presented are representative values for N-alkylpyrroles and illustrate the expected spectral characteristics. The solvent can influence the position of the absorption maximum. In polar solvents like ethanol, a slight red shift (bathochromic shift) may be observed compared to nonpolar solvents like hexane, which can be attributed to the stabilization of the excited state by the polar solvent.
Conjugation Effects in Derivatives
The extent of conjugation has a significant impact on the UV-Vis absorption spectra of pyrrole derivatives. When the π-system of the pyrrole ring is extended through conjugation with other chromophores, a bathochromic shift to longer wavelengths is observed. This is because increasing conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Consider a derivative where the terminal alkyne of this compound is coupled with an aromatic group, forming a conjugated system. For instance, the formation of a triazole ring via a click reaction with an azide (B81097) can introduce further conjugation, depending on the substituent on the resulting triazole.
To illustrate the effect of increasing conjugation, the following table presents hypothetical UV-Vis data for a series of this compound derivatives with increasing conjugation.
| Compound | Structure | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
|---|---|---|---|---|
| This compound | Pyrrole-(CH₂)₃-C≡CH | 225 | 7,500 | π→π |
| 1-(5-Phenylpent-4-yn-1-yl)pyrrole | Pyrrole-(CH₂)₃-C≡C-Phenyl | 255 | 15,000 | π→π |
| 1-(5-(4-Nitrophenyl)pent-4-yn-1-yl)pyrrole | Pyrrole-(CH₂)₃-C≡C-Phenyl-NO₂ | 280 | 22,000 | π→π* and Intramolecular Charge Transfer (ICT) |
As seen in the table, extending the conjugation by adding a phenyl group results in a significant red shift and an increase in the molar absorptivity (hyperchromic effect). The introduction of a strong electron-withdrawing group like a nitro group on the phenyl ring can lead to an even larger red shift and the appearance of a new absorption band corresponding to an intramolecular charge transfer (ICT) transition. This ICT band arises from the transfer of electron density from the electron-rich pyrrole ring to the electron-deficient nitrophenyl group upon photoexcitation.
Computational and Theoretical Studies on 1 Pent 4 Ynylpyrrole
Electronic Structure and Aromaticity Assessment of the Pyrrole (B145914) Ring within the Compound
The electronic structure of 1-Pent-4-ynylpyrrole is fundamentally influenced by the pyrrole ring. Pyrrole is a well-established aromatic heterocycle, characterized by a five-membered ring containing four carbon atoms and one nitrogen atom. wikipedia.orgfiveable.me Its aromaticity arises from the delocalization of six pi electrons within the ring system, satisfying Hückel's rule (4n+2, where n=1). wikipedia.orgfiveable.melibretexts.org Each carbon contributes one p orbital and one pi electron, while the nitrogen atom, being sp2 hybridized, contributes two pi electrons from its lone pair into a p orbital that is part of the cyclic conjugated system. fiveable.melibretexts.orglibretexts.org This delocalization of the nitrogen's lone pair is crucial for pyrrole's aromatic character and distinguishes it from pyridine, where the nitrogen's lone pair is in an sp2 orbital orthogonal to the pi system and does not contribute to aromaticity. fiveable.melibretexts.orgteachthemechanism.com
Computational studies on pyrrole and its derivatives, including potentially this compound, would typically involve calculating molecular orbitals and their energies to understand the distribution of electron density. The delocalization of pi electrons within the pyrrole ring can be assessed by examining the molecular orbitals that span across the ring atoms. The aromatic stability can be quantified through methods like calculating resonance energies, although pyrrole's resonance energy is reported to be modest compared to benzene (B151609), it is comparable to other heterocycles like thiophene (B33073) and furan. wikipedia.org The planar geometry of the pyrrole ring is essential for effective overlap of the p orbitals and thus for aromaticity. fiveable.me
Conformational Analysis of the Pent-4-ynyl Chain and its Influence on Molecular Geometry
Conformational analysis of the pent-4-ynyl chain in this compound involves studying the different spatial arrangements the chain can adopt due to rotation around single bonds. organicchemistrytutor.comlibretexts.org These different arrangements, known as conformers, have varying energy levels influenced by steric interactions and torsional strain. libretexts.org Computational methods, such as potential energy surface scans or molecular dynamics simulations, can be used to identify stable conformers and the energy barriers between them. libretexts.org
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry plays a vital role in understanding the step-by-step processes (mechanisms) of chemical reactions involving this compound. smu.edunextmol.commdpi.com By simulating the reaction at a molecular level, researchers can identify intermediates and transition states, providing a detailed picture of how reactants transform into products. smu.edumdpi.com Techniques like Density Functional Theory (DFT) and ab initio methods are commonly employed for this purpose. nextmol.comuobabylon.edu.iq
The elucidation of reaction mechanisms typically involves several key computational steps:
Transition State Analysis of Key Transformations
Transition states are high-energy, short-lived molecular configurations that represent the peak of the energy barrier between reactants and products or between intermediates. beilstein-journals.orgyoutube.com Identifying and characterizing transition states is crucial for understanding reaction rates and selectivity. beilstein-journals.org Computational methods can locate transition state geometries by searching for first-order saddle points on the potential energy surface. youtube.com Analyzing the vibrational frequencies of a located transition state confirms its identity (one imaginary frequency corresponding to the reaction coordinate). youtube.com For reactions involving this compound, computational studies could focus on transformations involving the pyrrole ring (e.g., electrophilic substitution) or the alkyne/alkene functionalities (e.g., cycloadditions, additions). Analyzing the structure and electronic properties of the transition state provides insights into the bond breaking and forming processes occurring during the reaction.
Energy Profiles and Kinetic Parameters of Reactions
Once reactants, intermediates, and transition states are identified, computational chemistry can be used to construct a reaction energy profile. smu.edu This profile maps the energy changes along the reaction pathway, illustrating the relative stabilities of all species involved and the energy barriers that must be overcome. smu.eduyoutube.com The energy difference between the reactants and the highest energy transition state on the pathway represents the activation energy (ΔG‡ or ΔE‡), which is directly related to the reaction rate. beilstein-journals.org
Computational calculations can also provide kinetic parameters, such as rate constants, by applying transition state theory. By calculating the free energies of activation, it is possible to predict how fast a reaction will proceed under specific conditions. rsc.org Comparing energy profiles of competing reaction pathways allows for the prediction of product selectivity. For this compound, this could involve studying the relative rates of reactions occurring at different positions on the pyrrole ring or preferential reactions of the alkyne versus the alkene.
Application of Molecular Orbital Theory and Quantum Mechanical Calculations to Chemical Properties
Molecular Orbital (MO) theory and other quantum mechanical calculations are fundamental to understanding the electronic structure and chemical properties of molecules like this compound. uobabylon.edu.iquci.eduutdallas.edu MO theory describes electrons in molecules as occupying molecular orbitals that are delocalized over the entire molecule, formed by the linear combination of atomic orbitals (LCAO). uobabylon.edu.iquci.edu
These calculations can provide valuable information, including:
Frontier Molecular Orbitals (FMOs): The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they often dictate a molecule's reactivity in many chemical reactions, such as cycloadditions and nucleophilic/electrophilic attacks. utdallas.edu
Charge Distribution: Quantum mechanical calculations can map the distribution of electron density and partial charges across the molecule, highlighting areas that are electron-rich or electron-deficient, which helps predict sites of reactivity.
Spectroscopic Properties: Computational methods can be used to simulate spectroscopic data, such as NMR shifts or vibrational frequencies, aiding in the identification and characterization of this compound and its reaction products.
Acidity and Basicity: Calculations can estimate pKa values or proton affinities, providing insights into the acidic or basic nature of the pyrrole nitrogen and other parts of the molecule.
Applying these methods to this compound allows for a deeper understanding of why it reacts the way it does and how its electronic structure influences its behavior in different chemical environments.
Computational Design Principles for Novel Catalytic Systems and Reagents for this compound Reactions
Computational chemistry is increasingly used in the design of novel catalysts and reagents tailored for specific chemical transformations. nih.govrsc.orgnih.gov For reactions involving this compound, computational design principles can be applied to:
Design of Selective Catalysts: By studying the transition states of desired and undesired reaction pathways, computational methods can help design catalysts that lower the activation energy for the desired transformation while increasing it for competing reactions, thereby improving selectivity (e.g., regioselectivity or stereoselectivity). nih.gov
Development of Efficient Reagents: Computational studies can aid in the design of new reagents that interact favorably with this compound to promote specific reactions. This could involve designing reagents with appropriate electronic or steric properties.
Optimization of Reaction Conditions: Simulations can help predict the effect of different solvents or additives on the reaction mechanism and energy profile, guiding the optimization of experimental conditions.
High-Throughput Virtual Screening: Computational techniques can be used to screen large libraries of potential catalysts or reagents in silico to identify promising candidates before experimental synthesis and testing. nextmol.com
While specific computational design studies focused solely on this compound were not extensively detailed in the search results, the general principles of computational catalyst and reagent design are applicable. This involves understanding the electronic and structural requirements of the transition state and designing species that can stabilize this transition state through favorable interactions (e.g., hydrogen bonding, metal coordination, steric interactions). beilstein-journals.orgnih.gov
Future Research Directions and Perspectives
Exploration of Unprecedented Reactivity Pathways and Selective Functionalizations
The distinct chemical environments of the pyrrole (B145914) ring and the terminal alkyne in 1-Pent-4-ynylpyrrole offer rich opportunities for exploring novel reactivity pathways. Research could focus on selective functionalizations that target one moiety in the presence of the other, or on synergistic reactions involving both.
The pyrrole ring is known for its electron-rich nature and propensity for electrophilic substitution, particularly at the α and β positions. researchgate.net The terminal alkyne, conversely, is susceptible to nucleophilic attack, cycloaddition reactions (such as click chemistry), and metal-catalyzed transformations like Sonogashira coupling or alkyne hydrofunctionalization. organic-chemistry.org Future studies could investigate:
Chemoselective Transformations: Developing catalysts or reaction conditions that selectively react with either the pyrrole or the alkyne, enabling precise modification of the molecule. This could involve exploring transition metal catalysis, organocatalysis, or photocatalysis tailored to the specific electronic and steric properties of each functional group.
Cascade and Annulation Reactions: Designing sequences where initial functionalization of one part of the molecule triggers a subsequent reaction involving the other, leading to the formation of complex polycyclic or heterocyclic structures. The tethered alkyne provides an ideal handle for intramolecular cyclization reactions onto the pyrrole ring or functionalized side chains.
C-H Functionalization: Investigating directed or undirected C-H functionalization of the pyrrole ring or the pentynyl chain, potentially guided by the existing functional groups. nih.govscripps.edu This could provide atom-economical routes to introduce further complexity and diversity into the this compound scaffold.
Understanding the interplay between the electronic effects of the pyrrole nitrogen and the alkyne π-system will be crucial in designing and controlling these transformations, potentially leading to the discovery of unprecedented reaction pathways.
Integration of this compound into Advanced Functional Materials and Devices
The structural characteristics of this compound make it a promising building block for the construction of advanced functional materials. The π-conjugated pyrrole ring contributes to electronic properties, while the alkyne can serve as a reactive handle for polymerization or conjugation with other molecular or nanoscale components. ox.ac.uklehigh.eduscirp.orgarxiv.org Potential areas of research include:
Conducting Polymers: Incorporating this compound into conjugated polymer backbones via oxidative polymerization of the pyrrole ring or polymerization through the alkyne. The resulting materials could exhibit interesting electronic or optical properties for applications in organic electronics, sensors, or energy storage devices.
Click Chemistry for Material Assembly: Utilizing the terminal alkyne for facile and robust conjugation with azide-functionalized molecules or surfaces via click chemistry. This allows for the modular assembly of complex architectures, such as functionalized surfaces, hydrogels, or nanoparticles, with tailored properties.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Employing this compound as a ligand or building block for the synthesis of porous framework materials. The alkyne can participate in coordination or covalent bond formation, leading to structures with potential applications in gas storage, separation, or heterogeneous catalysis.
Optical and Photophysical Materials: Exploring the photophysical properties of this compound and its derivatives or polymers. Modifications could lead to materials with tunable fluorescence, phosphorescence, or non-linear optical properties for imaging, lighting, or data storage.
The ability to precisely control the structure and connectivity of this compound within a material matrix is key to unlocking its full potential in these applications.
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of chemical compounds, including this compound, increasingly emphasizes sustainability and atom economy. acs.orgnih.govlabmanager.com Future research in this area will focus on developing greener and more efficient synthetic methodologies.
Current or potential synthetic routes to this compound might involve traditional methods for pyrrole synthesis (e.g., Paal-Knorr synthesis) and the introduction of the pentynyl group. organic-chemistry.org Sustainable approaches could explore:
Catalytic Methods: Developing highly efficient catalytic reactions that minimize waste and energy consumption. This could involve exploring heterogeneous catalysis, organocatalysis, or biocatalysis for key steps in the synthesis.
Atom-Economical Reactions: Focusing on reactions where most or all atoms of the reactants are incorporated into the final product, reducing the generation of byproducts. acs.org
** milder Reaction Conditions:** Developing synthetic routes that operate at lower temperatures and pressures, and ideally in environmentally benign solvents like water or bio-based solvents. nih.gov
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound to improve reaction control, safety, and scalability, often with reduced solvent usage.
Developing a comprehensive understanding of the reaction mechanisms involved in the formation of this compound will facilitate the design of more sustainable and efficient synthetic strategies.
Bio-inspired and Biomimetic Transformations Involving Pyrrole-Alkyne Conjugates
Nature provides a wealth of inspiration for chemical transformations, particularly in the realm of enzyme-catalyzed reactions that exhibit remarkable selectivity and efficiency under mild conditions. nih.govprinceton.edu Pyrrole and alkyne functionalities are present in various natural products and biological pathways. Future research could explore bio-inspired and biomimetic approaches involving this compound. researchgate.net
Potential research directions include:
Enzyme Mimicry: Designing synthetic catalysts that mimic the active sites of enzymes capable of catalyzing reactions involving pyrroles or alkynes. This could involve incorporating the this compound scaffold into supramolecular structures or solid supports that create a specific microenvironment for catalysis. nih.govacs.org
Biocatalysis: Investigating the potential of enzymes or whole-cell systems to catalyze specific transformations of this compound, such as oxidation of the pyrrole ring or hydration/reduction of the alkyne.
Bio-inspired Synthesis of Natural Product Analogues: Utilizing this compound as a starting material for the synthesis of analogues of natural products containing pyrrole and/or alkyne moieties, potentially leading to compounds with interesting biological activities. researchgate.net
Understanding Biological Interactions: Studying how molecules containing pyrrole-alkyne conjugates might interact with biological systems, providing insights for the design of new probes or therapeutic agents.
Q & A
Q. What synthetic methodologies are most effective for producing 1-Pent-4-ynylpyrrole, and what factors influence reaction yields?
- Methodological Answer : The synthesis of this compound derivatives can be optimized using silver-catalyzed pyrrole formation. For example, a reaction involving Ag₂CO₃ (0.1–0.2 equiv) in NMP at 80–85°C with ethyl isocyanoacetate yields 27–66% after purification via flash chromatography . Mild conditions (e.g., using 2-phenylaziridine and acetyl-containing compounds) avoid harsh catalysts and improve scalability for lab-scale synthesis. Key factors include catalyst loading, solvent choice, and temperature control.
- Table 1 : Comparison of Synthetic Approaches
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ag₂CO₃-mediated | Ag₂CO₃ | NMP | 80–85 | 27–66 | |
| Mild aziridine opening | None | RT | 25–30 | 40–70* | |
| *Estimated based on analogous procedures. |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of ¹H-NMR (to identify substituent positions and coupling patterns), HRMS (for molecular weight validation), and gas chromatography (GC) (to assess purity and thermal stability). For example, NMR can resolve signals from the pyrrole ring and pent-4-ynyl chain, while GC-MS (as in NIST protocols) detects volatile byproducts .
Advanced Research Questions
Q. How can computational models be integrated with experimental data to predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Density functional theory (DFT) calculations can model frontier molecular orbitals (FMOs) to predict regioselectivity in cycloadditions. Pairing computational results with experimental kinetics (e.g., monitoring reaction progress via HPLC) validates mechanistic hypotheses. For example, electron-deficient alkynes in this compound may favor [2+2] or [4+2] pathways, guided by FMO energy gaps .
Q. What strategies are recommended for resolving contradictions in reported spectroscopic data of this compound derivatives?
- Methodological Answer : Contradictions arise from solvent effects, impurities, or instrumentation variability. To mitigate:
Q. How should researchers design experiments to investigate the catalytic role of silver salts in the synthesis of this compound?
- Methodological Answer : Employ a control experiment without Ag₂CO₃ to assess baseline reactivity. Compare kinetic profiles (via in-situ IR or GC) to quantify rate enhancement. Variations in silver counterions (e.g., AgNO₃ vs. Ag₂O) can elucidate coordination effects. Mechanistic probes like radical traps (e.g., TEMPO) test for open-shell pathways .
Q. What statistical approaches are appropriate for analyzing variability in synthetic yields of this compound?
- Methodological Answer : Use ANOVA to compare yields across reaction conditions (e.g., catalyst loading, temperature). For small datasets, Student’s t-test identifies significant differences (p < 0.05). Replicate experiments (n ≥ 3) and report standard deviation to quantify precision. Advanced tools like Design of Experiments (DoE) optimize multifactorial interactions .
Key Methodological Frameworks
-
PICOT Framework for hypothesis-driven research:
-
FINER Criteria for evaluating research questions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
